Cas no 14289-45-3 (2-(naphthalen-2-yl)-2-oxoacetic acid)

2-(Naphthalen-2-yl)-2-oxoacetic acid is a naphthalene-derived organic compound featuring a reactive α-ketoacid functional group. This structure lends itself to diverse synthetic applications, particularly in the preparation of heterocycles, pharmaceuticals, and fine chemicals. The naphthalene moiety enhances aromatic stability and facilitates π-π interactions, while the oxoacetic acid group offers versatility in nucleophilic and electrophilic transformations. Its crystalline form ensures consistent purity, making it suitable for precise stoichiometric reactions. The compound is often employed as an intermediate in medicinal chemistry for designing bioactive molecules, owing to its balanced reactivity and compatibility with common coupling reagents. Proper handling under inert conditions is recommended due to potential sensitivity to moisture and oxidation.
2-(naphthalen-2-yl)-2-oxoacetic acid structure
14289-45-3 structure
Product Name:2-(naphthalen-2-yl)-2-oxoacetic acid
CAS No:14289-45-3
MF:C12H8O3
MW:200.190123558044
CID:4484975
PubChem ID:9834233
Update Time:2025-06-10

2-(naphthalen-2-yl)-2-oxoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthaleneacetic acid, α-oxo-
    • 2-(Naphthalen-2-yl)-2-oxoacetic acid
    • 2-naphthylglyoxylic acid
    • F80131
    • UQQMNAKUWQWIMD-UHFFFAOYSA-N
    • CHEMBL61148
    • Naphthalen-2-yl-oxo-acetic acid
    • PAA28945
    • BDBM50102173
    • SCHEMBL1697489
    • Z1508917455
    • EN300-1086718
    • AKOS023875157
    • 14289-45-3
    • CS-0433280
    • naphthalen-2-yl(oxo)acetic acid
    • 2-(naphthalen-2-yl)-2-oxoaceticacid
    • 2-naphthalen-2-yl-2-oxoacetic acid
    • 2-(naphthalen-2-yl)-2-oxoacetic acid
    • Inchi: 1S/C12H8O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,14,15)
    • InChI Key: UQQMNAKUWQWIMD-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(C1=CC=C2C(=C1)C=CC=C2)=O

Computed Properties

  • Exact Mass: 200.047344113Da
  • Monoisotopic Mass: 200.047344113Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 54.4Ų

2-(naphthalen-2-yl)-2-oxoacetic acid Pricemore >>

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Additional information on 2-(naphthalen-2-yl)-2-oxoacetic acid

Introduction to 2-(naphthalen-2-yl)-2-oxoacetic acid (CAS No. 14289-45-3)

2-(naphthalen-2-yl)-2-oxoacetic acid, identified by its Chemical Abstracts Service (CAS) number 14289-45-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a naphthalene ring and an acetoacetic acid moiety, has garnered attention due to its versatile structural properties and potential applications in synthetic chemistry and drug development.

The molecular structure of 2-(naphthalen-2-yl)-2-oxoacetic acid consists of a fused aromatic ring system (naphthalene) linked to a β-keto ester functional group. This unique configuration imparts distinct reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-donating and electron-withdrawing groups within the same molecule allows for diverse chemical transformations, which are exploited in various synthetic pathways.

In recent years, 2-(naphthalen-2-yl)-2-oxoacetic acid has been explored for its potential role in medicinal chemistry. Its structural framework resembles several bioactive compounds, suggesting possible applications in the development of novel therapeutic agents. Specifically, the acetoacetic acid derivative segment is known to participate in condensation reactions, forming β-keto esters or hydrazones, which are pivotal in the synthesis of heterocyclic compounds.

One of the most compelling aspects of CAS no. 14289-45-3 is its utility as a building block in the preparation of pharmacophores. Researchers have leveraged its scaffold to design molecules with antimicrobial, anti-inflammatory, and even anticancer properties. The naphthalene ring, in particular, is a common motif in pharmaceuticals due to its ability to enhance binding affinity and metabolic stability. This has led to several studies investigating derivatives of 2-(naphthalen-2-yl)-2-oxoacetic acid as potential leads for drug discovery.

Recent advancements in computational chemistry have further highlighted the significance of 2-(naphthalen-2-yl)-2-oxoacetic acid. Molecular modeling studies suggest that modifications to its structure can fine-tune its biological activity. For instance, introducing substituents at specific positions on the naphthalene ring or altering the acetoacetic acid moiety can significantly impact its interactions with biological targets. These insights are particularly valuable for rational drug design, where precision is paramount.

The synthesis of CAS no. 14289-45-3 itself is an area of active interest. Traditional methods often involve multi-step processes starting from readily available precursors like naphthalene derivatives and malonic esters. However, recent reports have demonstrated more efficient synthetic routes, including catalytic methods that reduce reaction times and improve yields. These innovations are crucial for scaling up production and making the compound more accessible for research purposes.

Moreover, the environmental impact of synthesizing 2-(naphthalen-2-yl)-2-oxoacetic acid has been a focus of recent studies. Green chemistry principles have been applied to develop more sustainable methodologies, emphasizing minimal waste generation and the use of renewable feedstocks. Such approaches align with global efforts to promote sustainable pharmaceutical manufacturing practices.

In conclusion, CAS no. 14289-45-3, or 2-(naphthalen-2-yl)-2-oxoacetic acid, represents a fascinating compound with broad applications in chemistry and medicine. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, while its potential as a pharmacophore remains an exciting area for future research. As computational tools and sustainable methodologies continue to evolve, the utility and accessibility of this compound are expected to grow even further.

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